molecular formula C7H15ClFNO B13465154 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride

2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride

Cat. No.: B13465154
M. Wt: 183.65 g/mol
InChI Key: MDBDTUWOYLFFGV-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride is a chemical compound that features a fluorinated pyrrolidine ring

Preparation Methods

The synthesis of 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorine atom. One common method is the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions. The fluorine atom can be introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor. Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Its fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as receptors and enzymes.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The chiral center can also influence the compound’s activity by affecting its three-dimensional orientation and binding mode .

Comparison with Similar Compounds

Similar compounds include other fluorinated pyrrolidines and pyrrolidine derivatives. For example:

Properties

Molecular Formula

C7H15ClFNO

Molecular Weight

183.65 g/mol

IUPAC Name

2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol;hydrochloride

InChI

InChI=1S/C7H14FNO.ClH/c1-7(2,10)6-3-5(8)4-9-6;/h5-6,9-10H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1

InChI Key

MDBDTUWOYLFFGV-GEMLJDPKSA-N

Isomeric SMILES

CC(C)([C@@H]1C[C@@H](CN1)F)O.Cl

Canonical SMILES

CC(C)(C1CC(CN1)F)O.Cl

Origin of Product

United States

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